Ertapenem (disodium)
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Overview
Description
Ertapenem (disodium) is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem is particularly used for treating infections of the abdomen, lungs, upper part of the female reproductive system, and diabetic foot .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ertapenem is synthesized through a series of chemical reactions involving the formation of a 1-β methyl-carbapenem structure. The process typically involves the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium . The synthetic route includes steps such as esterification, deprotection, and purification using column chromatography and lyophilization .
Industrial Production Methods: Industrial production of Ertapenem involves large-scale synthesis using similar chemical processes as in laboratory synthesis. The process includes the use of sodium bicarbonate and sodium hydroxide to stabilize the compound before lyophilization . The final product is obtained as a sterile lyophilized powder for intravenous infusion or intramuscular injection .
Chemical Reactions Analysis
Types of Reactions: Ertapenem undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is known for its instability in both solid and aqueous forms, which necessitates stabilization through the addition of sodium bicarbonate and sodium hydroxide .
Common Reagents and Conditions: Common reagents used in the reactions involving Ertapenem include sodium bicarbonate, sodium hydroxide, and various organic solvents. The reactions are typically carried out under controlled pH conditions to ensure stability and prevent degradation .
Major Products Formed: The major products formed from the reactions involving Ertapenem include its sodium salt and various degradation products. The degradation products are often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the final product .
Scientific Research Applications
Ertapenem has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study bacterial cell wall biosynthesis and mechanisms of antibiotic resistance . In biology and medicine, Ertapenem is used to treat various bacterial infections, including intra-abdominal infections, community-acquired pneumonia, pelvic infections, and complicated urinary tract infections . In industry, Ertapenem is used in the development of new antibiotics and as a reference standard in analytical chemistry .
Mechanism of Action
Ertapenem exerts its effects by inhibiting bacterial cell wall synthesis. It binds to and inhibits bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death . Ertapenem has a strong affinity for PBPs 2 and 3 in Escherichia coli, making it highly effective against a wide range of bacteria .
Comparison with Similar Compounds
Ertapenem is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem. While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, Ertapenem has limited activity against Pseudomonas species . Other similar compounds include nitrofurantoin and ciprofloxacin, which are used to treat different types of bacterial infections .
List of Similar Compounds:- Imipenem
- Meropenem
- Nitrofurantoin
- Ciprofloxacin
Ertapenem stands out due to its broad spectrum of activity, stability, and convenient dosing regimen, making it a valuable antibiotic in the treatment of various bacterial infections.
Properties
Molecular Formula |
C22H23N3Na2O7S |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 |
InChI Key |
KMVRATCHVMUJHM-SHZCTIMHSA-L |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] |
Origin of Product |
United States |
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